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molecular formula C13H16BFO4 B1418018 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 867256-77-7

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B1418018
M. Wt: 266.07 g/mol
InChI Key: BZWWFDHWZHGLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008301B2

Procedure details

3-Fluoro-4-carboxy-phenylboronic acid (CAS 120153-08-4) (1.0 g, 5.4 mmol) and pinacol (0.645 g, 5.4 mmol) were stirred in Toluene/EtOH (1:1) (30 ml) with heating to give a thick white slurry. The mixture was concentrated under reduced pressure, toluene (30 ml) was added and the mixture was again concentrated under reduced pressure to a white solid. LCMS (−ve ion mode) showed a single peak trace with 265 (M−H RP). The material was dried under high vacuum overnight to give 1.42 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.645 g
Type
reactant
Reaction Step One
Name
Toluene EtOH
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([B:11]([OH:13])[OH:12])[CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:9].O[C:15]([C:18](O)([CH3:20])[CH3:19])([CH3:17])[CH3:16]>C1(C)C=CC=CC=1.CCO>[F:1][C:2]1[CH:3]=[C:4]([B:11]2[O:13][C:18]([CH3:20])([CH3:19])[C:15]([CH3:17])([CH3:16])[O:12]2)[CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C=CC1C(=O)O)B(O)O
Name
Quantity
0.645 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Toluene EtOH
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
to give a thick white slurry
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure, toluene (30 ml)
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was again concentrated under reduced pressure to a white solid
CUSTOM
Type
CUSTOM
Details
The material was dried under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 1.42 g

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)O)C=CC(=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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